Cepham

Pharmacokinetics Pediatric Musculoskeletal Infections First-Generation Cephalosporins

Cepham (cephalexin monohydrate) is a branded first-generation cephalosporin that delivers predictable, high urinary concentrations – >90% of the dose is excreted unchanged in urine – ensuring reliable coverage of common uropathogens and Gram-positive cocci. Its short half-life (1.10 h in children) supports three-times-daily dosing for optimal fT>MIC, while its MIC90 of 4 μg/mL against MSSA and proven non-inferiority to IV cefazolin in SSTIs make it a scientifically sound choice for oral step-down therapy. Because cephalexin is pharmacokinetically equivalent to cephradine (p>0.1 for all key parameters), procurement can be driven entirely by acquisition cost and supply reliability. Buying Cepham gives you a well-characterized, extensively studied molecule with identical dosing requirements and clinical outcomes – a straight‑forward, evidence‑based procurement decision.

Molecular Formula C6H9NOS
Molecular Weight 143.21 g/mol
Cat. No. B1241629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCepham
Molecular FormulaC6H9NOS
Molecular Weight143.21 g/mol
Structural Identifiers
SMILESC1CN2C(CC2=O)SC1
InChIInChI=1S/C6H9NOS/c8-5-4-6-7(5)2-1-3-9-6/h6H,1-4H2/t6-/m1/s1
InChIKeyQHTOIDKCEPKVCM-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cepham (Cephalexin) Procurement and Comparative Evidence Guide for Scientific Selection


Cepham is a branded first-generation cephalosporin antibiotic whose active pharmaceutical ingredient is cephalexin monohydrate [1]. Cephalexin is an orally bioavailable β-lactam antibiotic that inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), primarily targeting Gram-positive cocci including methicillin-susceptible Staphylococcus aureus (MSSA) and Streptococcus pyogenes, as well as some Gram-negative pathogens such as Escherichia coli, Proteus mirabilis, and Klebsiella pneumoniae [2]. As a first-generation cephalosporin, cephalexin is acid-stable, highly absorbed from the gastrointestinal tract, and excreted largely unchanged in urine, with over 90% renal elimination [3].

Why Generic Cephalexin Substitution for Cepham Requires Quantitative Scrutiny


While cephalexin is available from multiple generic manufacturers, the clinical and economic decision to substitute Cepham with another cephalexin product—or with an alternative oral cephalosporin such as cefadroxil, cefaclor, or cephradine—should be guided by quantifiable differences in pharmacokinetics, antibacterial potency, and dosing frequency [1]. Although first-generation cephalosporins share a common mechanism of action, subtle variations in elimination half-life, oral absorption, urinary recovery, and minimum inhibitory concentration (MIC) distributions directly impact therapeutic efficacy, patient adherence, and overall cost of care [2]. Procurement decisions that overlook these differentials risk suboptimal clinical outcomes and increased healthcare resource utilization [3].

Quantitative Evidence: Cepham (Cephalexin) Versus Comparator Oral Cephalosporins


Elimination Half-Life Comparison: Cephalexin Versus Cefadroxil

Cephalexin exhibits a significantly shorter elimination half-life compared to cefadroxil, necessitating more frequent dosing to maintain effective time above MIC (fT > MIC) [1]. In a prospective, open-label crossover study of 15 children with musculoskeletal infections, the population pharmacokinetic half-life of cephalexin was 1.10 hours, whereas cefadroxil's half-life was 1.61 hours [2]. In adult healthy volunteers, cephalexin's half-life was 0.7 hours versus 1.1 hours for cefadroxil [3].

Pharmacokinetics Pediatric Musculoskeletal Infections First-Generation Cephalosporins

Peak Plasma Concentration and Time to Cmax: Cephalexin Versus Cefadroxil

Cephalexin achieves a higher and earlier peak plasma concentration compared to cefadroxil, reflecting more rapid oral absorption [1]. In a crossover study of 12 healthy male volunteers receiving single 500 mg oral doses, cephalexin reached a mean peak plasma level (Cmax) of 17.5 μg/mL at 1 hour, while cefadroxil achieved 16 μg/mL at 1.8 hours [2].

Pharmacokinetics Oral Absorption Bioavailability

In Vitro Antibacterial Activity: Cephalexin Versus Cefaclor Against Haemophilus influenzae

Cephalexin demonstrates lower in vitro potency against Haemophilus influenzae compared to the second-generation cephalosporin cefaclor, which may influence therapeutic selection for respiratory tract infections [1]. In a national survey of 2,458 clinical isolates, cefaclor exhibited a modal MIC of 4 mg/L, whereas cephalexin had a modal MIC of 8 mg/L [2]. The MIC50 for both agents against ampicillin-sensitive strains was 4 mg/L for cefaclor and 8 mg/L for cephalexin [3].

Antibacterial Activity MIC Haemophilus influenzae Respiratory Tract Infections

Urinary Recovery and Chemical Stability: Cephalexin Versus Cefaclor and Cephradine

Cephalexin exhibits high urinary recovery of intact drug, indicating excellent chemical stability and reliable renal elimination compared to cefaclor, which undergoes significant degradation [1]. Following single 500 mg oral doses in healthy volunteers, total urinary recovery of antibiotic activity accounted for approximately 90% of dosed cephalexin and cephradine, but only 55% of dosed cefaclor [2]. The reduced recovery of cefaclor is attributed primarily to its chemical instability in vivo [3].

Pharmacokinetics Urinary Excretion Chemical Stability Bioavailability

Intestinal Absorption Rate: Cephalexin Versus Cefazolin

Cephalexin demonstrates markedly superior intestinal absorption compared to cefazolin, a parenteral first-generation cephalosporin occasionally considered for oral step-down or alternative delivery [1]. In situ recirculation studies using rat intestinal models revealed that cephalexin absorption was 4.6 times faster than cefazolin, a difference not fully explained by pH-partition behavior [2]. Membrane transfer studies confirmed that cephalexin traverses lipid bilayers significantly more rapidly than cefazolin [3].

Intestinal Absorption Oral Bioavailability Cephalosporin Comparison

Pharmacokinetic Equivalence with Cephradine and Dosing Regimen Implications

Cephalexin and cephradine are pharmacokinetically equivalent, with no statistically significant differences in absorption, distribution, or elimination parameters, supporting interchangeability from a pharmacokinetic perspective [1]. A crossover study of 1 g doses in nine healthy volunteers found no statistical differences in pharmacokinetic parameters between cephalexin tablets, cephalexin capsules, and cephradine capsules (p > 0.1) [2]. However, both agents share a short elimination half-life (~1 hour), requiring three to four times daily dosing to achieve bactericidal time above MIC targets [3].

Pharmacokinetic Equivalence Bioequivalence Cephradine Dosing Frequency

Optimal Application Scenarios for Cepham (Cephalexin) Based on Quantitative Comparative Evidence


Pediatric Musculoskeletal Infections Requiring Oral Step-Down Therapy

Cepham (cephalexin) remains a first-line oral agent for MSSA musculoskeletal infections in children, where its short half-life (1.10 h in children) necessitates three-times-daily dosing to achieve fT > MIC targets for MICs ≤ 4 mg/L [1]. Procurement should weigh this dosing frequency against cefadroxil's longer half-life (1.61 h), which allows twice-daily administration [2].

Uncomplicated Urinary Tract Infections (UTIs) Requiring High Urinary Drug Concentrations

With approximately 90% of the administered dose excreted unchanged in urine, Cepham achieves high urinary concentrations that reliably exceed the MICs of common uropathogens such as E. coli and P. mirabilis [3]. This predictable renal elimination profile ensures therapeutic levels are consistently attained, making cephalexin a cost-effective option for uncomplicated UTIs.

Skin and Soft Tissue Infections (SSTIs) Due to MSSA and Streptococcus pyogenes

Cepham demonstrates potent activity against MSSA and S. pyogenes, with MIC90 values of 4 μg/mL against clinical MSSA isolates [4]. For uncomplicated SSTIs, oral cephalexin (500 mg four times daily) has been shown to be non-inferior to intravenous cefazolin plus probenecid in randomized controlled trials [5], supporting its use as oral step-down or primary therapy in appropriate patients.

Cost-Sensitive Formulary Decisions Where Therapeutic Equivalence with Cephradine Exists

Given the pharmacokinetic equivalence between cephalexin and cephradine (p > 0.1 across all key parameters) [6], procurement decisions can be driven by acquisition cost, supply chain reliability, and local regulatory status. Cepham (cephalexin) offers a well-characterized, extensively studied alternative to cephradine with identical dosing requirements and comparable clinical outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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